molecular formula C20H21NO2S2 B299576 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone

2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone

Cat. No. B299576
M. Wt: 371.5 g/mol
InChI Key: IKBGWGJEJNUZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone, also known as EBT, is a fluorescent probe that is widely used in scientific research. EBT is a thiol-reactive compound that can be used to label proteins, peptides, and other biomolecules. It has been used in a variety of applications, including fluorescence microscopy, flow cytometry, and protein labeling.

Mechanism of Action

2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone is a thiol-reactive compound that reacts with thiol groups on proteins and other biomolecules. The reaction between 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone and thiol groups results in the formation of a covalent bond between 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone and the biomolecule. This covalent bond results in the labeling of the biomolecule with 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone.
Biochemical and Physiological Effects
2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone has no known biochemical or physiological effects on cells or organisms. It is a non-toxic compound that is widely used in scientific research.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone in lab experiments is its high sensitivity and specificity for thiol groups. 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone is also a non-toxic compound that does not affect the biochemical or physiological processes of cells or organisms.
One limitation of using 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone is its relatively short half-life. 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone reacts quickly with thiol groups, which can limit the time available for labeling experiments. Another limitation is the potential for non-specific labeling of biomolecules, which can result in false-positive results.

Future Directions

There are several future directions for the use of 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone in scientific research. One area of interest is the development of new labeling techniques that can improve the specificity and sensitivity of 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone labeling. Another area of interest is the use of 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone in live-cell imaging studies, where it can be used to label proteins and other biomolecules in real-time. Additionally, the use of 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone in drug discovery and development is an area of active research, as it can be used to label target proteins and assess the efficacy of potential drugs.

Synthesis Methods

The synthesis of 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone involves several steps. The first step is the synthesis of 2-aminothiophenol, which is then reacted with ethyl bromoacetate to form ethyl 2-(2-mercaptophenyl)thiazole-4-carboxylate. This compound is then reacted with 2,4,6-trimethylbenzoyl chloride to form 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone.

Scientific Research Applications

2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone has been used in a variety of scientific research applications. One of its primary uses is in fluorescence microscopy, where it can be used to label proteins and other biomolecules. 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone has also been used in flow cytometry to label cells and in protein labeling studies.

properties

Molecular Formula

C20H21NO2S2

Molecular Weight

371.5 g/mol

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone

InChI

InChI=1S/C20H21NO2S2/c1-5-23-15-6-7-16-18(10-15)25-20(21-16)24-11-17(22)19-13(3)8-12(2)9-14(19)4/h6-10H,5,11H2,1-4H3

InChI Key

IKBGWGJEJNUZSH-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)C3=C(C=C(C=C3C)C)C

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)C3=C(C=C(C=C3C)C)C

Origin of Product

United States

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